molecular formula C6H9N3O B15317665 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol

Cat. No.: B15317665
M. Wt: 139.16 g/mol
InChI Key: SXYWQAGHJPEMKS-UHFFFAOYSA-N
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Description

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 5-bromopyrimidine with ethylene diamine under reflux conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the hydroxyl group can yield various ethers or esters.

Scientific Research Applications

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(pyridin-3-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Amino-1-(pyrimidin-4-yl)ethan-1-ol: Similar structure but with the amino group at a different position on the pyrimidine ring.

Uniqueness

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-1-pyrimidin-5-ylethanol

InChI

InChI=1S/C6H9N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4,6,10H,1,7H2

InChI Key

SXYWQAGHJPEMKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(CN)O

Origin of Product

United States

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